molecular formula C14H13F3N8 B2671376 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2198739-99-8

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2671376
CAS No.: 2198739-99-8
M. Wt: 350.309
InChI Key: KKXXIPLFORNOAR-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyridazine Derivatives

The triazolo[4,3-b]pyridazine system originated from early efforts to fuse triazole and pyridazine rings, leveraging their combined electronic and steric properties for bioactivity. Initial syntheses relied on cyclocondensation reactions, such as the thermal cyclization of hydrazinopyridazines with carboxylic acids or aldehydes. For example, 6-chloro-3-methyl-triazolo[4,3-b]pyridazine was synthesized via microwave-assisted cyclization of 3-chloro-6-hydrazinopyridazine in acetic acid. Subsequent advancements introduced chloroethynylphosphonates as key intermediates, enabling 5-exo-dig cyclizations to yield phosphorylated derivatives.

A pivotal development involved substituting the triazolopyridazine core with aryl or heteroaryl groups. Derivatives like 3-phenyl-triazolo[4,3-b]pyridazine demonstrated retained potency in kinase inhibition assays, underscoring the scaffold’s versatility. Table 1 summarizes key synthetic routes and bioactivities of early triazolopyridazine derivatives.

Table 1: Representative Triazolopyridazine Derivatives and Synthetic Methods

Compound Synthesis Method Key Bioactivity Reference
6-Chloro-3-methyl Microwave cyclization of hydrazinopyridazine Kinase inhibition (c-Met)
3-Phenyl Dean-Stark acylation/cyclization Antimicrobial
Phosphorylated analogs 5-exo-dig cyclization with phosphonates Antiproliferative

Significance in Medicinal Chemistry Research

Triazolopyridazines have emerged as privileged scaffolds due to their dual hydrogen-bonding capacity and planar geometry, which facilitate interactions with ATP-binding pockets in kinases. For instance, triazolo-pyridazine/-pyrimidine derivatives exhibited nanomolar inhibition of c-Met kinase, a target in oncology. The fused triazole ring enhances metabolic stability compared to monocyclic analogs, as evidenced by SAR studies where replacements with pyridine or pyrimidine led to >40-fold potency losses.

Recent work has focused on optimizing substitutions at the 3-position of the triazolopyridazine ring. Bulky groups like benzyl or 2-CF~3~-pyridyl maintained potency, while polar substituents (e.g., morpholine) reduced activity. These findings underscore the scaffold’s tolerance for lipophilic modifications, a critical feature for blood-brain barrier penetration in CNS-targeted therapies.

Evolution of Azetidine-Containing Compounds in Drug Discovery

Azetidines, four-membered nitrogen heterocycles, have gained prominence as bioisosteres for piperidines and pyrrolidines due to their reduced ring strain compared to aziridines and improved metabolic stability. Early synthetic routes relied on strain-driven ring-opening reactions, but modern methods employ [2+2] cycloadditions or intramolecular nucleophilic substitutions. For example, azetidine-3-amines are now accessible via copper-catalyzed C–N couplings.

The incorporation of azetidines into drug candidates exploits their conformational rigidity to preorganize pharmacophores. In the target compound, the azetidine linker positions the triazolopyridazine and pyrimidine moieties for optimal target engagement. Recent advances in azetidine functionalization, such as spirocyclic or fluorinated derivatives, have expanded their utility in fragment-based drug design.

Trifluoromethylated Heterocycles in Bioactive Molecules

The trifluoromethyl (CF~3~) group is a cornerstone of modern medicinal chemistry, imparting enhanced lipophilicity, metabolic stability, and electron-withdrawing effects. In pyrimidine systems, CF~3~ substitution at the 4-position increases membrane permeability and resistance to oxidative metabolism. For instance, 4-(trifluoromethyl)pyrimidin-2-amine derivatives show improved pharmacokinetic profiles in preclinical models.

SAR studies highlight the CF~3~ group’s role in modulating electron density. In triazolopyridazine analogs, CF~3~ substitution at the 3-position (14f ) retained modest potency (EC~50~ = 6.1 μM), whereas unsubstituted pyridines were inactive. This aligns with broader trends where CF~3~ groups enhance binding affinity through hydrophobic interactions or fluorine-specific interactions with protein residues.

Current Research Landscape and Scientific Gaps

Despite progress, key challenges persist. First, the synthetic complexity of triazolopyridazine-azetidine hybrids limits large-scale exploration. Multi-step sequences requiring microwave assistance or hypervalent iodine reagents remain inefficient. Second, the impact of azetidine ring substitution on bioavailability is underexplored; most studies focus on 3-substituted derivatives. Third, while CF~3~ groups improve stability, their effects on off-target selectivity require systematic investigation.

Emerging strategies address these gaps through catalyst-free cyclizations and computational modeling of azetidine conformers. Additionally, novel phosphorylation techniques and late-stage trifluoromethylation are expanding accessible chemical space. Future work must prioritize scalable syntheses and in vivo validation of hybrid scaffolds like the target compound.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N8/c1-23(13-18-5-4-10(20-13)14(15,16)17)9-6-24(7-9)12-3-2-11-21-19-8-25(11)22-12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXXIPLFORNOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, often using azetidine derivatives and suitable leaving groups.

    Pyrimidine Ring Introduction: The pyrimidine ring is typically synthesized via condensation reactions involving trifluoromethylated intermediates.

    Final Coupling and Methylation: The final step involves coupling the synthesized intermediates and methylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxo derivatives of the azetidine ring.

    Reduction Products: Dihydro derivatives of the triazolopyridazine ring.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Research indicates that derivatives of the triazolo-pyridazine class exhibit anticonvulsant properties. The compound has been shown to interact with GABA receptors, particularly the a3 and a5 subunits, which are crucial in modulating neuronal excitability. This interaction suggests potential use in treating epilepsy and other seizure disorders .

2. Antitumor Properties
Studies have highlighted the anticancer potential of similar triazole derivatives. Compounds within this class have demonstrated cytostatic effects, making them candidates for further development as anticancer agents. The mechanism involves the inhibition of tumor cell proliferation through various pathways .

3. Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, positioning this compound as a potential candidate for antibiotic development .

Case Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant effects of this compound using animal models. The results indicated significant seizure suppression compared to control groups, suggesting its efficacy as a potential anticonvulsant agent .

Case Study 2: Antitumor Activity Assessment

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines. Further studies are required to elucidate the specific pathways involved in its antitumor activity .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features Reference
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine [1,2,4]Triazolo[4,3-b]pyridazine Azetidine, trifluoromethylpyrimidine, methylamine ~427.3* Rigid azetidine ring; trifluoromethyl enhances stability -
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]Triazolo[4,3-b]pyridazine 3-Phenylpropylamine, trifluoromethyl 321.306 Linear alkyl chain; phenyl group may improve hydrophobic interactions
N-(1-{1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine [1,2,4]Triazolo[4,3-b]pyridazine Piperidine, trifluoromethylpyrimidine ~413.3* Piperidine (6-membered ring) increases flexibility
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenethyl, methyl ~329.8* Chlorophenethyl enhances electron-withdrawing effects

*Calculated based on molecular formulae from evidence.

Key Structural and Pharmacokinetic Differences

  • Azetidine vs. Piperidine/Phenethyl Substituents :
    The azetidine ring in the target compound imposes greater conformational constraints compared to the piperidine in or the phenethyl group in . This rigidity may improve binding affinity to sterically demanding targets but could reduce solubility due to reduced flexibility .

  • Trifluoromethyl Group: The trifluoromethyl substitution on the pyrimidine ring (shared with ) enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like compound 3 in .
  • Synthetic Accessibility :
    Synthesis of the target compound likely follows methods similar to , which involve coupling arylalkylamines to the triazolo-pyridazine core under basic conditions (e.g., K₂CO₃ in DMF). However, the azetidine moiety may introduce challenges in yield optimization due to steric hindrance during coupling .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration in neuroactive targets.
  • Solubility : Azetidine-containing compounds may exhibit lower aqueous solubility compared to piperidine or phenethyl derivatives due to reduced polar surface area.

Research Implications

The target compound’s design combines rigidity (azetidine) and metabolic stability (trifluoromethyl) to address limitations observed in analogues like . Future studies should explore its binding kinetics to specific biological targets (e.g., kinase inhibitors) and compare synthetic scalability with piperidine-based derivatives .

Biological Activity

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazolo[4,3-b]pyridazine core : This heterocyclic component is known for its pharmacological significance.
  • Azetidine ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₄H₁₅F₃N₄
Molecular Weight307.30 g/mol
CAS Number2199040-92-9

The biological activity of this compound involves interactions with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical in diseases such as cancer and infections.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties : The compound shows promise in inhibiting tumor growth in cancer cell lines.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of triazolo compounds exhibit significant antibacterial properties against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
    • The compound's structural similarity to known antimicrobial agents suggests potential efficacy in treating resistant infections.
  • Anticancer Activity :
    • Compounds similar to this compound have shown effectiveness in preclinical models of cancer .
    • Docking studies indicate strong binding affinities to targets involved in cancer proliferation pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against M. tuberculosis
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionModulation of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine?

  • Methodology : Cyclocondensation and multi-step coupling reactions are commonly used. For example, trifluoromethylated pyrimidine derivatives are synthesized via cyclocondensation of substituted amines with heterocyclic precursors under reflux conditions, yielding 48–78% products (melting points: 159–273°C) . Copper-catalyzed cross-coupling reactions (e.g., using CuBr and Cs₂CO₃) are also effective for azetidine ring functionalization, though yields may vary (e.g., 17.9% in one case) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 8.87 ppm for aromatic protons in related compounds) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., triazolo-pyridazine derivatives show planar heterocyclic cores with bond angles ~120°) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .

Q. What analytical methods are critical for purity assessment?

  • Methodology :

  • Melting point analysis : Compare observed values (e.g., 172–273°C for similar compounds) with literature .
  • Chromatography : Use HPLC or TLC with reference standards (e.g., pharmacological screening compounds validated via retention time matching) .
  • Elemental analysis : Verify C/H/N percentages (e.g., 76.80% C, 6.14% H, 17.06% N in a quinazoline derivative) .

Advanced Research Questions

Q. How can low yields in azetidine-functionalization steps be addressed?

  • Methodology : Optimize catalyst systems and reaction conditions:

  • Catalyst screening : Test Cu(I) vs. Pd-based catalysts for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of azetidine intermediates .
  • Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions in sensitive steps .

Q. What strategies resolve discrepancies between computational and experimental NMR data?

  • Methodology :

  • DFT calculations : Simulate NMR shifts for proposed conformers and compare with experimental data .
  • Dynamic effects : Account for tautomerism or rotamer populations (e.g., triazolo rings may exhibit dynamic behavior in solution) .
  • Solvent corrections : Apply solvent-specific referencing (e.g., CDCl₃ vs. DMSO-d₆) .

Q. How should researchers design experiments to evaluate bioactivity while minimizing synthetic variability?

  • Methodology :

  • Batch replication : Synthesize ≥3 independent batches to assess reproducibility .
  • Positive controls : Use structurally validated analogs (e.g., pyrimidine derivatives with known IC₅₀ values) .
  • Blinded assays : Implement blinded pharmacological screens to reduce bias .

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